N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide” is a complex organic compound that contains several functional groups, including a benzyl group, a thiazole ring, a tetrazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl and tetrazolyl groups are likely to contribute to the compound’s polarity, while the thiazole and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, while the amide group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the fluorobenzyl group could make the compound relatively non-polar, while the amide group could allow for hydrogen bonding. This could affect the compound’s solubility, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Melanoma Treatment
Overview: Melanoma is an aggressive skin cancer with complex genetic and epigenetic alterations. Traditional therapies face challenges due to drug resistance mechanisms. “Anticancer agent 110” (BO-110) offers a promising approach.
Mechanism::- BO-110 also upregulates the pro-apoptotic protein NOXA, distinct from classical chemotherapeutic agents .
Hepatocellular Carcinoma (Liver Cancer)
Overview: Hepatocellular carcinoma (HCC) is a common liver cancer. Investigating BO-110’s effects on HCC cells provides valuable insights.
Findings::Targeting Cancer Stem Cells (CSCs)
Overview: Cancer stem cells (CSCs) drive tumor growth and recurrence. BO-110’s impact on CSCs is an exciting area of research.
Potential::Zukünftige Richtungen
Wirkmechanismus
Target of Action
Anticancer agent 110, also known as N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide or N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, is a potent anticancer agent. The primary target of this compound is the Melanoma Differentiation-Associated gene-5 (MDA5) , a cytosolic dsRNA helicase .
Mode of Action
The compound interacts with its target, MDA5, and induces a tumor-cell selective killing by a combined activation of autophagy and apoptosis .
Biochemical Pathways
The affected pathways include the activation of RNA helicases, autophagy, and apoptosis . These pathways lead to the self-degradation of tumor cells, depleting them of essential organelles and promoting their demise .
Pharmacokinetics
It is mentioned that the compound is highly effective against a broad spectrum of cancer types, while maintaining the viability of normal cells of different lineages . This suggests a favorable bioavailability and selective uptake by malignant cells.
Result of Action
The molecular and cellular effects of the compound’s action include the selective killing of tumor cells through the combined activation of autophagy and apoptosis . This leads to the self-degradation of tumor cells, depleting them of essential organelles and promoting their demise .
Eigenschaften
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFRQOPIQJUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.